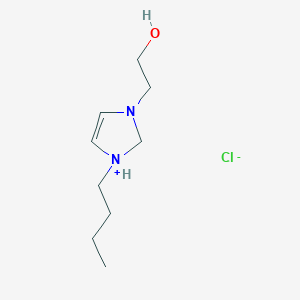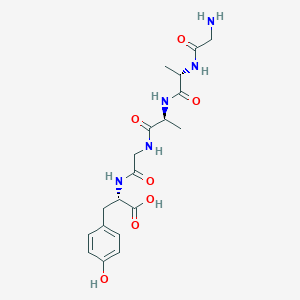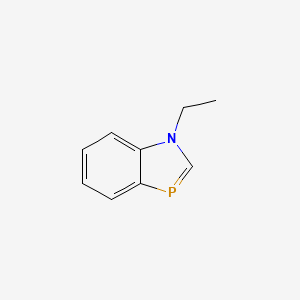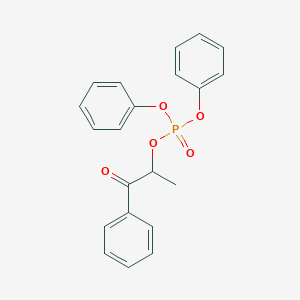![molecular formula C18H12ClN3OS B14235143 Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- CAS No. 393856-42-3](/img/structure/B14235143.png)
Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- is a complex organic compound with a unique structure that includes a phenol group, a pyrimidine ring, and a chlorophenyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chlorophenyl ethynyl group, and the attachment of the phenol group. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Ethynyl Group: This step may involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethynyl group.
Attachment of the Phenol Group: This can be done through nucleophilic substitution reactions, where the phenol group is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the nitro group may produce amines.
Applications De Recherche Scientifique
Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-amino-: Similar in structure but lacks the pyrimidine ring and chlorophenyl ethynyl group.
Phenol, 4-chloro-: Contains a chlorophenyl group but lacks the pyrimidine ring and ethynyl group.
Uniqueness
Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
393856-42-3 |
|---|---|
Formule moléculaire |
C18H12ClN3OS |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
4-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]sulfanylphenol |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-5-2-12(3-6-14)1-4-13-11-21-18(20)22-17(13)24-16-9-7-15(23)8-10-16/h2-3,5-11,23H,(H2,20,21,22) |
Clé InChI |
ARAYQVWYQOCLIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CN=C(N=C2SC3=CC=C(C=C3)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
![2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane](/img/structure/B14235079.png)




![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)


![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
